molecular formula C10H8N2O B14638053 2-Diazonio-3,4-dihydronaphthalen-1-olate CAS No. 56175-46-3

2-Diazonio-3,4-dihydronaphthalen-1-olate

Cat. No.: B14638053
CAS No.: 56175-46-3
M. Wt: 172.18 g/mol
InChI Key: BDZGAPNZRQNDAK-UHFFFAOYSA-N
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Description

2-Diazonio-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O It is a diazonium salt derived from 3,4-dihydronaphthalen-1-ol

Properties

CAS No.

56175-46-3

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-diazo-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H8N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-4H,5-6H2

InChI Key

BDZGAPNZRQNDAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=[N+]=[N-])C(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 3,4-dihydronaphthalen-1-amine. The process begins with the conversion of 3,4-dihydronaphthalen-1-amine to its corresponding diazonium salt using nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of 2-Diazonio-3,4-dihydronaphthalen-1-olate can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-3,4-dihydronaphthalen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through substitution reactions.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) halides (CuX) for Sandmeyer reactions, sodium hydroxide (NaOH) for hydroxylation, and potassium cyanide (KCN) for cyanation.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.

Major Products Formed

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo dyes are the primary products.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

2-Diazonio-3,4-dihydronaphthalen-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and proteins.

    Industry: It is utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.

Mechanism of Action

The mechanism of action of 2-Diazonio-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and nitrenes, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, resulting in biological effects. The compound’s reactivity is influenced by the presence of the diazonium group, which can undergo various transformations under different conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-naphthol-4-sulfonate
  • 2-Diazonio-1-naphthol-5-sulfonate
  • 2-Diazonio-1-naphthol-6-sulfonate

Uniqueness

2-Diazonio-3,4-dihydronaphthalen-1-olate is unique due to its specific structure, which includes a dihydronaphthalene ring system This structure imparts distinct chemical and physical properties, making it different from other diazonium salts

Biological Activity

2-Diazonio-3,4-dihydronaphthalen-1-olate is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Diazonio-3,4-dihydronaphthalen-1-olate is C10H8N2OC_{10}H_{8}N_{2}O. The compound features a diazonium group, which is known for its reactivity and ability to participate in various chemical reactions. Its lipophilic nature contributes to its biological accumulation and concentration in biological systems .

PropertyValue
Molecular Weight172.18 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified
Log P (octanol-water)High (indicative of lipophilicity)

Antimicrobial Properties

Research indicates that 2-Diazonio-3,4-dihydronaphthalen-1-olate exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly colorectal cancer cells. Mechanistic studies suggest that it induces apoptosis through activation of caspase pathways and modulation of signaling proteins such as AKT and ERK .

Case Study: Colorectal Cancer

A study evaluated the effects of 2-Diazonio-3,4-dihydronaphthalen-1-olate on human colorectal cancer cell lines (HT-29 and HCT116). The results indicated:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations below 100 µM.
  • Apoptotic Induction : Increased levels of phospho-p38 and decreased levels of phospho-Akt were noted, suggesting activation of apoptotic pathways.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialModerate to HighCell membrane disruption
AnticancerHighApoptosis induction

The biological activity of 2-Diazonio-3,4-dihydronaphthalen-1-olate is primarily attributed to its ability to interact with specific molecular targets within cells. The diazonium group facilitates electrophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids. This modification can lead to altered cellular signaling pathways and ultimately result in cell death or inhibition of proliferation.

Potential Targets

  • Enzymes : Inhibition of key enzymes involved in cell cycle regulation.
  • Receptors : Interaction with growth factor receptors that mediate cellular responses.
  • Signaling Pathways : Modulation of pathways like MAPK/ERK and PI3K/AKT.

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